1-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione
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Description
1-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C27H24N4O4 and its molecular weight is 468.513. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Research on compounds with a 1,2,4-oxadiazole ring, similar in structure to the queried compound, has demonstrated significant biological activity, including antitumor properties. For instance, novel bioactive 1,2,4-oxadiazole natural product analogs have been synthesized and evaluated for their antitumor activity across various cell lines, showcasing the potential of such compounds in cancer research (Maftei et al., 2013).
Chemical Reactions and Mechanisms
Studies have delved into the electrochemical behaviors and reactions involving quinazoline derivatives, shedding light on proton transfer pathways and hydrogen bond formations that are crucial for understanding the chemical properties and reactivities of such compounds (Macías-ruvalcaba et al., 2004).
Applications in Herbicide Development
Quinazoline-2,4-dione derivatives, akin to the compound , have been explored for their herbicidal activity. Research has identified several novel triketone-containing quinazoline-2,4-dione derivatives with significant herbicidal activity against a variety of weeds, highlighting the agricultural applications of these chemicals (Wang et al., 2014).
Photophysical Properties
The study of quinazoline derivatives also extends to their photophysical properties. Vibrational spectroscopic studies, including FT-IR and FT-Raman, along with computational methods like HOMO-LUMO and NBO analysis, have been conducted on related compounds to understand their electronic structures and potential applications in materials science (Sebastian et al., 2015).
Multicomponent Synthesis Techniques
Advancements in synthesis techniques have enabled the efficient creation of complex quinazoline derivatives through multicomponent reactions. For example, PEG1000-based dicationic acidic ionic liquids have been utilized as catalysts in the one-pot synthesis of benzo[h]pyrazolo[3,4-b]quinoline-5,10-diones, demonstrating the versatility and efficiency of modern synthetic methods (Ren et al., 2015).
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione with 3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methanol in the presence of a suitable catalyst.", "Starting Materials": [ "3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione", "3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methanol" ], "Reaction": [ "To a solution of 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione in a suitable solvent, add 3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methanol and a suitable catalyst.", "Heat the reaction mixture under reflux for a suitable period of time.", "Allow the reaction mixture to cool and then filter the resulting precipitate.", "Wash the precipitate with a suitable solvent and dry under vacuum to obtain the desired product." ] } | |
CAS No. |
1207025-49-7 |
Molecular Formula |
C27H24N4O4 |
Molecular Weight |
468.513 |
IUPAC Name |
1-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(4-methylphenyl)methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C27H24N4O4/c1-3-34-21-14-12-20(13-15-21)25-28-24(35-29-25)17-30-23-7-5-4-6-22(23)26(32)31(27(30)33)16-19-10-8-18(2)9-11-19/h4-15H,3,16-17H2,1-2H3 |
InChI Key |
OGGLMKIQSPJMPK-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CC5=CC=C(C=C5)C |
solubility |
not available |
Origin of Product |
United States |
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